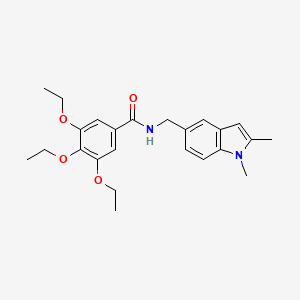

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4,5-triethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of a related compound, (2,3-dihydro-1H-indol-5-ylmethyl)amine, was achieved from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups .

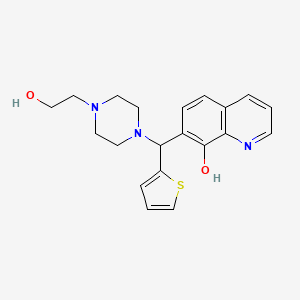

Molecular Structure Analysis

The molecular structure of “2-((1,2-dimethyl-1H-indol-5-yl)methyl)isoindoline-1,3-dione” was established by elemental analysis, high-resolution mass spectrometry, 1H, 13C NMR, and IR spectroscopy .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-((1,2-dimethyl-1H-indol-5-yl)methyl)isoindoline-1,3-dione” include a melting point of 226-230 °C, a predicted boiling point of 507.0±38.0 °C, and a predicted density of 1.27±0.1 g/cm3 .

Scientific Research Applications

Biochemical Pharmacology

In biochemical research, studies on the microsomal demethylation of N,N-dimethylbenzamides have provided insights into the metabolism of such compounds by rat liver microsomes. These studies contribute to our understanding of enzymatic processes and potential therapeutic applications, although the specific compound N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4,5-triethoxybenzamide was not directly mentioned, they provide a context for understanding similar compounds' metabolism and action mechanisms (Constantino et al., 1992).

Medicinal Chemistry and Anticancer Research

A novel series of β-carboline-based N-heterocyclic carbenes were synthesized and evaluated for their antiproliferative activity against human cancer cell lines. These compounds, related structurally to N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4,5-triethoxybenzamide, have shown promising results in inducing apoptosis and inhibiting cancer cell migration and invasion, offering insights into potential cancer therapies (Dighe et al., 2015).

Radiochemical Studies

In radiochemical research, the synthesis and characterization of tritium-labeled compounds similar to N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4,5-triethoxybenzamide have been explored for their potential in studying receptor binding and pharmacokinetics in vivo, demonstrating the compound's relevance in developing novel diagnostic and therapeutic agents (Hong et al., 2015).

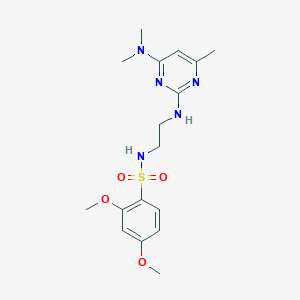

Progesterone Receptor Modulators

The exploration of oxindole-based compounds as progesterone receptor modulators highlights the chemical versatility and potential therapeutic applications of compounds structurally related to N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4,5-triethoxybenzamide. These studies contribute to the development of novel treatments for conditions sensitive to progesterone receptor modulation, showcasing the broad applicability of this class of compounds in medicinal chemistry (Fensome et al., 2008).

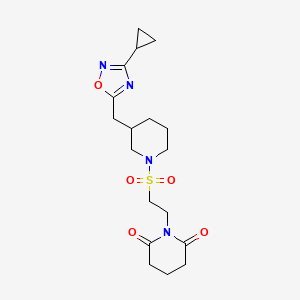

Mechanism of Action

Target of Action

Compounds with similar structures, such as di-n,1-substituted 1-(indolin-5-yl)methanamines, have been identified as interacting with rcar/(pyr/pyl) receptor proteins . These receptor proteins are found in wheat and play a crucial role in the plant’s response to abscisic acid (ABA), an essential plant hormone .

Mode of Action

Similar compounds have shown a strong affinity for rcar/(pyr/pyl) receptor proteins, with some showing a binding affinity at the same level or even better than aba . This suggests that these compounds may act as agonists at these receptors, mimicking the action of ABA.

Biochemical Pathways

Given its potential interaction with rcar/(pyr/pyl) receptor proteins, it may influence the aba signaling pathway, which plays a critical role in plant responses to stress and developmental processes .

Result of Action

If it acts as an agonist at rcar/(pyr/pyl) receptor proteins, it could potentially mimic the effects of aba, influencing plant responses to stress and developmental processes .

properties

IUPAC Name |

N-[(1,2-dimethylindol-5-yl)methyl]-3,4,5-triethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O4/c1-6-28-21-13-19(14-22(29-7-2)23(21)30-8-3)24(27)25-15-17-9-10-20-18(12-17)11-16(4)26(20)5/h9-14H,6-8,15H2,1-5H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHHXAUQEPALYNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=CC3=C(C=C2)N(C(=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4,5-triethoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-acetyl-2-((3-bromobenzyl)thio)-3-phenyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2841312.png)

![6-chloro-N-[3-chloro-4-(cyclopentyloxy)phenyl]pyridine-3-sulfonamide](/img/structure/B2841318.png)

![[3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2841319.png)

![3-amino-N-(2-chlorobenzyl)-6-(3,4-dimethoxybenzyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2841321.png)

![1-Methyl-4-[[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methyl]pyridin-2-one](/img/structure/B2841322.png)

![N-[4-(2-chloroacetyl)phenyl]furan-2-carboxamide](/img/structure/B2841326.png)

![Methyl (S)-3-([1,1'-biphenyl]-4-yl)-3-aminopropanoate hydrochloride](/img/structure/B2841330.png)

![7-(4-bromophenyl)-N-(2-methoxybenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2841331.png)